

# Technical Support Center: Pilot-Scale Refining of Crude Sulfate Turpentine

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## Compound of Interest

Compound Name: Turpentine

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This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guidance and frequently asked questions for the pilot-scale refining of crude sulfate **turpentine** (CST) from Kraft pulp mills.

## Section 1: Frequently Asked Questions (FAQs)

Q1: What is Crude Sulfate **Turpentine** (CST)?

A1: Crude Sulfate **Turpentine** (CST) is a volatile, odorous, amber-colored liquid that is a by-product of the Kraft pulping process used to make paper from resinous woods, particularly pines.[1][2] It is recovered from the digester relief gases during the "cooking" of wood chips.[1] CST is primarily composed of valuable terpenes like alpha-pinene and beta-pinene but also contains significant impurities, most notably sulfur compounds.[1][3]

Q2: What are the primary components and impurities in CST?

A2: The composition of CST varies depending on the wood source and processing conditions.[4] However, it is mainly a mixture of unsaturated bicyclic terpenes.[4]

- **Primary Components:** The most commercially valuable components are alpha-pinene and beta-pinene.[1] Other terpenes often present include  $\delta$ -3-carene, camphene, limonene, and dipentene.[3]

- Key Impurities: The most significant impurities are foul-smelling sulfur compounds, such as dimethyl sulfide (DMS), methyl mercaptan, and dimethyl disulfide (DMDS).[3][5][6] Water is also a common impurity.[6] These sulfur compounds can be present in concentrations of 5000 ppm or higher.[7][8]

Q3: Why is it necessary to refine CST?

A3: Refining is essential to remove impurities that impart objectionable odors and impair the quality and usefulness of the **turpentine**.<sup>[8]</sup> Sulfur compounds are particularly detrimental as they can poison catalysts used in downstream chemical synthesis and negatively affect the quality, yield, and industrial suitability of final products like flavors, fragrances, and polymers.<sup>[4]</sup><sup>[5]</sup> The commercial value of **turpentine** is directly dependent on the successful removal of these sulfur compounds.<sup>[7]</sup><sup>[9]</sup><sup>[10]</sup>

Q4: What are the main goals of a pilot-scale refining experiment?

A4: The primary goals are to develop a scalable, environmentally friendly, and cost-effective process to:

- Reduce sulfur content to acceptable levels (e.g., < 20-30 ppm).<sup>[3]</sup><sup>[9]</sup><sup>[11]</sup>
- Remove water and other non-terpene impurities.
- Separate and purify valuable terpene fractions, such as  $\alpha$ -pinene and  $\beta$ -pinene, through distillation.<sup>[12]</sup><sup>[13]</sup>
- Optimize operating parameters (temperature, pressure, reagent ratios) for maximum yield and purity.<sup>[13]</sup><sup>[14]</sup>

## Section 2: Troubleshooting Guide

Q5: We are observing a persistent emulsion during the caustic washing or hypochlorite treatment stage. What is causing this and how can we resolve it?

A5: Emulsion formation is a common issue that hinders phase separation.

- Potential Cause: Insufficient pH control, vigorous agitation, or the presence of natural surfactants in the CST. The use of an emulsifier like nonylphenol is intended to create a

temporary emulsion for reaction, which should then break.[4][7]

- Troubleshooting Steps:
  - Verify pH: For hypochlorite treatment, ensure the pH is maintained in the range of 10.1 to 13. A lower pH can lead to the formation of chlorinated organic compounds that are difficult to separate.[7][8]
  - Optimize Agitation: Reduce the agitation speed or modify the impeller design to create sufficient mixing for reaction without forming a stable emulsion.
  - Allow Sufficient Settling Time: Ensure adequate residence time in the separation funnel or decanter. A study noted a separation time of 4 hours was allowed for the aqueous phases to separate.[4][7]
  - Temperature Adjustment: Gently warming the mixture can sometimes help break an emulsion by reducing viscosity.
  - Demulsifier Addition: If the problem persists, consider a controlled addition of a suitable demulsifying agent.

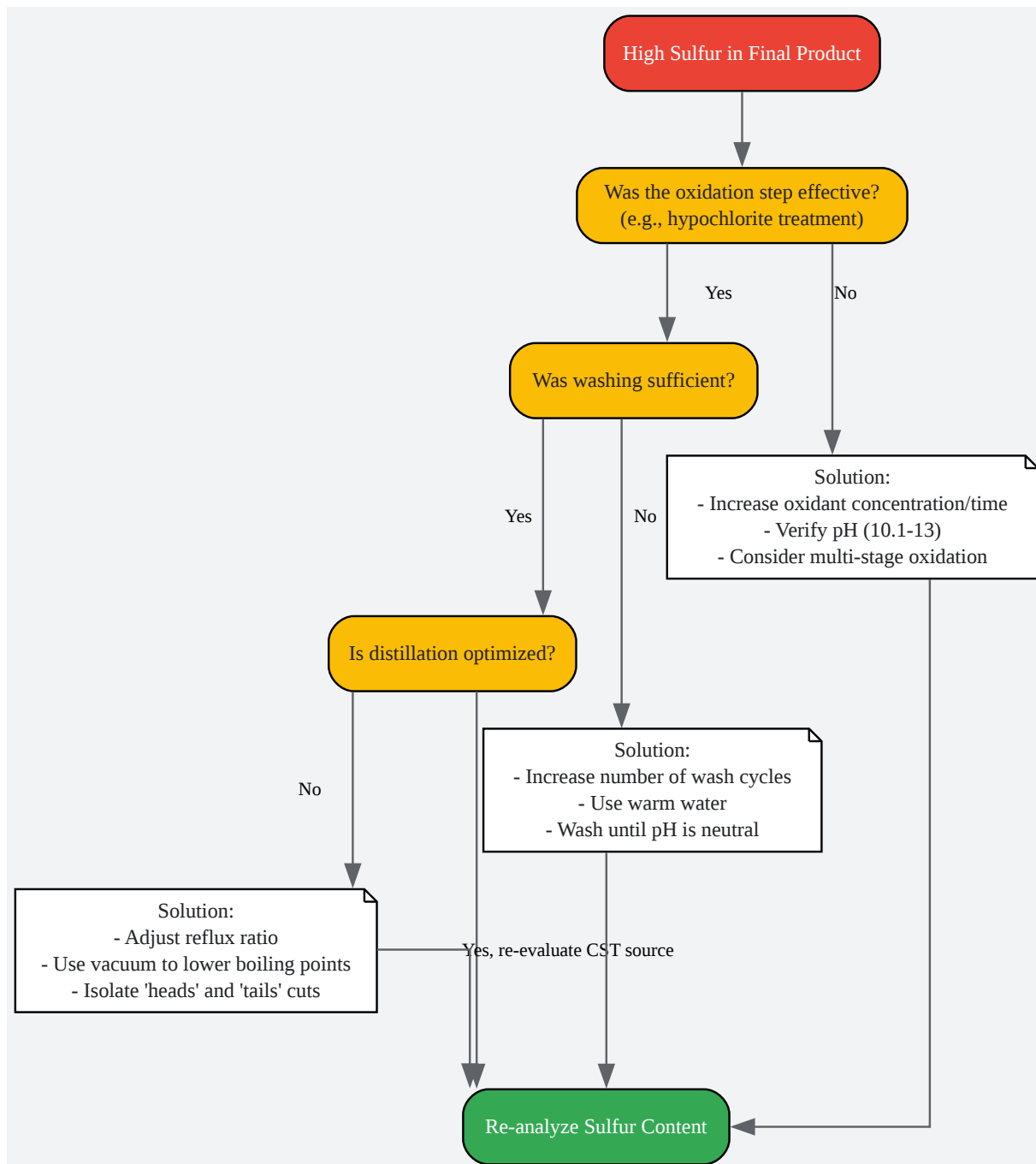
Q6: The sulfur content in our final distilled product remains high (>100 ppm). What are the likely causes and corrective actions?

A6: High sulfur content is a critical failure in CST refining. The goal is often to reduce it to below 30 ppm.[9]

- Potential Causes:
  - Ineffective Oxidation: The initial oxidation step (e.g., with sodium hypochlorite) may be incomplete. This step is crucial for converting sulfur compounds into water-soluble forms. [7]
  - Insufficient Washing: Residual water-soluble sulfur compounds may not have been thoroughly removed during the water washing stages.
  - Distillation Carryover: Some sulfur compounds can be carried over into the distillate fraction during distillation, especially if the fractionation efficiency is poor.[8]

- Refractory Sulfur Compounds: The CST may contain sulfur compounds that are resistant to the chosen oxidation treatment.[8]
- Troubleshooting & Corrective Actions:
  - Review Oxidation Parameters: Check the concentration of the oxidant (e.g., sodium hypochlorite), reaction time, temperature, and pH. Multiple oxidation steps can be more effective than a single step.[4]
  - Improve Washing: Wash the organic phase multiple times with warm distilled water until the aqueous phase is neutral and clear.[7]
  - Optimize Distillation: Adjust the reflux ratio, operating pressure (vacuum distillation can prevent degradation), and temperature profile of the distillation column to improve separation.[13][15] Consider separating the distillate into multiple cuts (heads, main fraction, tails), as sulfur compounds often concentrate in the heads and tails.[8]
  - Alternative Treatments: For highly refractory sulfur compounds, consider alternative or combined treatments like air oxidation or adsorption.[7][9]

Below is a troubleshooting workflow for this specific issue.



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Caption: Troubleshooting logic for high sulfur content.

Q7: Our final product (Distilled Sulfate **Turpentine**) is hazy and has an off-color. What should we investigate?

A7: A clear, water-white appearance is desired for refined **turpentine**.<sup>[5]</sup> Haze or color indicates contamination.

- Potential Causes:
  - Moisture: Haze is most commonly caused by residual water.<sup>[5]</sup>
  - Peroxide Formation: Exposure to oxygen can cause terpenes to react and form peroxides, which can catalyze other reactions leading to increased color and instability.<sup>[5]</sup>
  - Thermal Degradation: High temperatures during atmospheric distillation can cause some terpene components to decompose or polymerize, leading to discoloration.<sup>[13]</sup>
  - Corrosion Products: If the equipment is corroding, metal ions can contaminate the product.
- Troubleshooting & Corrective Actions:
  - Check for Water: Use the Karl Fischer titration method to quantify moisture content.<sup>[5][6]</sup> Improve the water separation step post-washing and ensure the distillation apparatus is dry.
  - Minimize Air Exposure: Blanket storage tanks and process vessels with an inert gas like nitrogen to prevent oxidation and peroxide formation.
  - Use Vacuum Distillation: Performing distillation under vacuum lowers the boiling points of the components, preventing thermal degradation.<sup>[13]</sup>
  - Inspect Equipment: Check reactors and distillation columns for signs of corrosion. Stainless steel is often recommended for components that come into contact with CST.<sup>[12]</sup>

## Section 3: Data Presentation

Table 1: Typical Composition of Crude Sulfate **Turpentine**

Component	Percentage by Weight	Reference
<b><math>\alpha</math>-Pinene</b>	<b>50 - 70%</b>	<b>[3]</b>
$\beta$ -Pinene	4 - 10%	[3]
$\delta$ -3-Carene	15 - 40%	[3]
Limonene	1 - 3%	[3]
Camphene	~1%	[3]

| Sulfur Compounds | >5000 ppm |[7][8] |

Table 2: Example of Sulfur Reduction During Pilot-Scale Refining

Refining Stage	Sulfur Content (ppm)	Reference
<b>Crude Sulfate Turpentine (CST)</b>	<b>1260</b>	<b>[7][9][10]</b>
After Hypochlorite Oxidation	170	[7][9][10]
After Water Washing	106	[7][9]

| After Distillation (DST) | 29 |[7][9][10] |

Table 3: Typical Fractional Distillation Parameters for **Turpentine** Components

Fraction	Boiling Point Range (°C at atm. pressure)	Typical Components	Reference
Light Distillates ("Heads")	< 155	Volatile sulfur compounds, other low-boiling impurities	[12]
Main Fraction 1	155 - 160	$\alpha$ -Pinene	[16]
Main Fraction 2	164 - 166	$\beta$ -Pinene	[8][12]
Heavy Distillates ("Tails")	> 170	Dipentene, other high-boiling terpenes	[12][17]

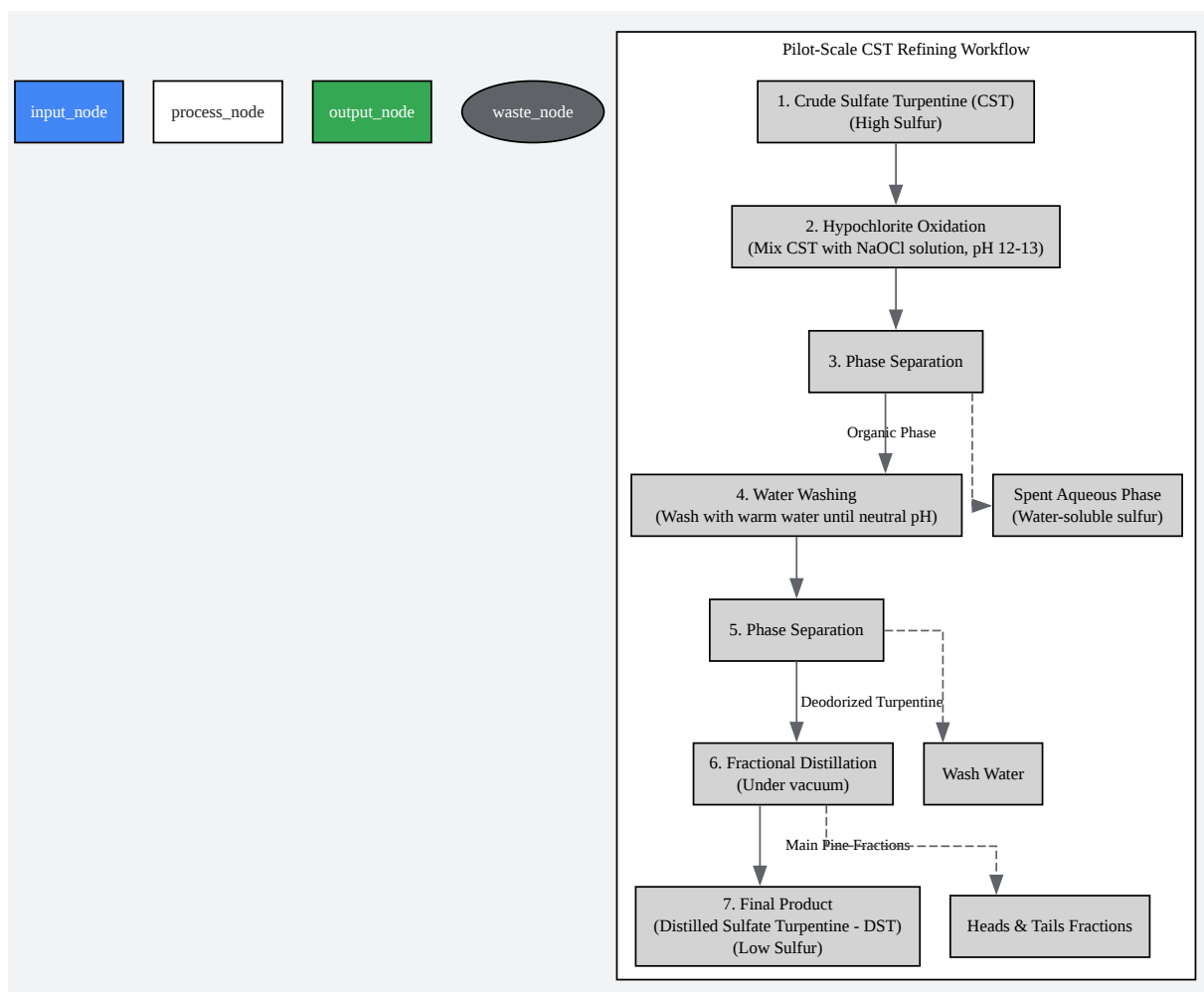
Note: Operating under vacuum will significantly lower these boiling temperatures.[13]

## Section 4: Experimental Protocols

### Protocol 1: General Pilot-Scale Refining Workflow

This protocol outlines a multi-stage process for desulfurization and purification of CST.[7][9][10]





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Caption: General workflow for pilot-scale CST refining.

- Materials: Crude Sulfate **Turpentine**, Sodium Hypochlorite (NaOCl) solution (e.g., 15% chlorine), Sodium Hydroxide (NaOH), Nonylphenol (emulsifier), Distilled Water.[4][7]
- Hypochlorite Oxidation:
  - Prepare an alkaline NaOCl solution with a pH between 12 and 13 using NaOH.[4][7]
  - In a suitable reactor, mix the CST and NaOCl solution in a 1:1 to 1:0.5 v/v ratio.[4][7]
  - Add 0.1-0.2% nonylphenol and mix with a vigorous mechanical agitator at approximately 30°C to form an emulsion.[4][7] This converts sulfur compounds into a water-soluble form. [7]
- Phase Separation: Transfer the mixture to a separation funnel or decanter and allow the aqueous and organic phases to separate completely (can take up to 4 hours).[4][7] Drain and discard the lower aqueous phase containing the soluble sulfur compounds.
- Water Washing: Wash the remaining organic phase several times with warm distilled water. After each wash, allow the phases to separate and drain the water layer. Continue until the pH of the wash water is neutral.[7]
- Air Oxidation (Optional): The washed sample can be further treated by passing oxygen or air through it for 3-4 hours to remove residual odors.[7]
- Fractional Distillation:
  - Transfer the deodorized **turpentine** to a pilot-scale distillation apparatus.
  - It is highly recommended to perform distillation under vacuum to prevent thermal degradation of the terpenes.[13]
  - Gradually heat the **turpentine**. Collect the initial fraction ("heads") which contains the most volatile impurities.
  - Collect the main fractions ( $\alpha$ -pinene,  $\beta$ -pinene) at their respective boiling points (adjusted for vacuum).
  - The remaining high-boiling residue is the "tails."

## Protocol 2: **Turpentine** Composition by Gas Chromatography (GC)

Gas chromatography is the most widely used technique for determining the individual components of **turpentine**.<sup>[5]</sup>

- Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (polar or non-polar).
- Sample Preparation: Dilute a small, representative sample of the **turpentine** (crude or refined) in a suitable solvent like ethanol or hexane.
- GC Conditions (Example):
  - Injection Volume: 1  $\mu$ L.
  - Column Flow: 1.1 mL/min.<sup>[7]</sup>
  - Temperature Program: Hold at 80°C for 2 min, ramp at 10°C/min to 240°C, then ramp at 20°C/min to 280°C, and hold for 10 min.<sup>[7]</sup>
- Analysis: Identify components by comparing their retention times to those of known standards (e.g., pure  $\alpha$ -pinene,  $\beta$ -pinene). Quantify the components by integrating the peak areas.

## Protocol 3: Sulfur Content Analysis

UV fluorescence or X-ray fluorescence are standard techniques for determining total sulfur content.<sup>[5]</sup>

- Instrument: High-Definition X-Ray Fluorescence (HDXRF) analyzer or a UV fluorescence sulfur detector.<sup>[5][7]</sup>
- Calibration: Calibrate the instrument using standard samples containing known amounts of sulfur, preferably in a matrix similar to **turpentine**.<sup>[5]</sup>
- Measurement: Place the **turpentine** sample in the instrument and perform the analysis according to the manufacturer's instructions. The fluorescence emitted by the sample is compared to the calibration curve to determine the sulfur concentration.

## Protocol 4: Moisture Content by Karl Fischer Titration

This is the standard method for measuring small amounts of water in **turpentine**.<sup>[5]</sup><sup>[6]</sup>

- Instrument: An automatic Karl Fischer titrator.
- Reagent: Karl Fischer reagent, a mixture of iodine, sulfur dioxide, pyridine, and methanol.<sup>[5]</sup>
- Procedure: Inject a precise amount of the **turpentine** sample into the titration cell. The instrument automatically titrates the sample with the Karl Fischer reagent until all the water has reacted. The volume of reagent used is then used to calculate the moisture content. Details of the method are given in ASTM D890.<sup>[5]</sup>

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